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Compound of Interest

Compound Name: 4-Isopropoxy-3-nitrobenzylamine

Cat. No.: B1462180

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4-isopropoxy-3-nitrobenzylamine, including its CAS
number, is not readily available in public databases. This guide is therefore a scientifically
inferred resource, compiling information from closely related analogs and established chemical
principles to predict its properties, synthesis, and potential biological relevance.

Chemical Identity and Properties

While a specific CAS number for 4-isopropoxy-3-nitrobenzylamine has not been identified,
its structure can be definitively inferred from its IUPAC name. The core of the molecule is a
benzylamine, which is a benzene ring attached to a methylamine group (-CHz2NHz). The
benzene ring is substituted at the 4-position with an isopropoxy group (-OCH(CHs)2) and at the
3-position with a nitro group (-NO2).

Predicted Physicochemical Properties:

The properties of 4-isopropoxy-3-nitrobenzylamine can be estimated based on data from
analogous compounds. A summary of these predicted properties is presented in Table 1. These
values are computational estimations and should be confirmed by experimental data.
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Property Predicted Value Notes
Derived from the chemical
Molecular Formula C10H14N203
structure.
] Calculated from the molecular
Molecular Weight 226.23 g/mol

formula.

Based on similar nitro-

Appearance Likely a crystalline solid substituted aromatic
compounds.
Sparingly soluble in water, )
. ] ] ) Typical for moderately polar
Solubility soluble in organic solvents like ]
organic compounds.
ethanol, DMSO, and DMF.
_ Broad range due to the
) ) Estimated between 150-200 ) )
Melting Point oc influence of both the nitro and
iSOpropoxy groups.
Typical for a primary
pKa (amine) Estimated around 8.5-9.5 benzylamine, slightly

influenced by ring substituents.

Proposed Synthetic Route

A plausible synthetic route for 4-isopropoxy-3-nitrobenzylamine can be designed based on

well-established organic chemistry reactions. The proposed multi-step synthesis starts from a

commercially available precursor, 4-hydroxybenzaldehyde.

Experimental Protocol:

Step 1: Isopropylation of 4-hydroxybenzaldehyde

» Reaction: 4-hydroxybenzaldehyde is reacted with 2-bromopropane in the presence of a

base, such as potassium carbonate (K2COs3), in a polar aprotic solvent like

dimethylformamide (DMF).
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e Procedure: To a solution of 4-hydroxybenzaldehyde (1 equivalent) and K2COs (1.5
equivalents) in DMF, add 2-bromopropane (1.2 equivalents) dropwise at room temperature.
The reaction mixture is then heated to 60-80°C and stirred for 4-6 hours until the starting
material is consumed (monitored by TLC). After cooling, the mixture is poured into water and
extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous
sodium sulfate, and concentrated under reduced pressure to yield 4-

isopropoxybenzaldehyde.
Step 2: Nitration of 4-isopropoxybenzaldehyde

e Reaction: The 4-isopropoxybenzaldehyde is nitrated using a mixture of nitric acid (HNO3)
and sulfuric acid (H2SOa).

e Procedure: 4-isopropoxybenzaldehyde is dissolved in concentrated sulfuric acid at 0°C. A
nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is added
dropwise while maintaining the temperature below 5°C. The reaction is stirred at this
temperature for 1-2 hours. The mixture is then carefully poured onto crushed ice, and the
resulting precipitate (4-isopropoxy-3-nitrobenzaldehyde) is collected by filtration, washed

with cold water until neutral, and dried.
Step 3: Reductive Amination of 4-isopropoxy-3-nitrobenzaldehyde

e Reaction: The final step involves the conversion of the aldehyde to a primary amine. This
can be achieved through reductive amination. A common method is the reduction of an

oxime intermediate.
e Procedure:

o Oxime formation: 4-isopropoxy-3-nitrobenzaldehyde is reacted with hydroxylamine
hydrochloride in the presence of a base like sodium acetate in an alcohol solvent. The
mixture is refluxed for 1-2 hours to form 4-isopropoxy-3-nitrobenzaldehyde oxime.

o Reduction: The oxime is then reduced to the corresponding primary amine. A variety of
reducing agents can be used, such as lithium aluminum hydride (LiAlH4) in an ether
solvent or catalytic hydrogenation (e.g., Hz over Palladium on carbon). For the latter, the
oxime is dissolved in ethanol, and a catalytic amount of Pd/C is added. The mixture is then
subjected to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is
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complete. The catalyst is removed by filtration, and the solvent is evaporated to yield 4-
isopropoxy-3-nitrobenzylamine.

A schematic of this proposed synthetic workflow is presented below.
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Caption: Proposed synthetic workflow for 4-isopropoxy-3-nitrobenzylamine.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for 4-isopropoxy-3-nitrobenzylamine, the structural
motifs present in the molecule suggest potential areas of interest for drug discovery and
development. Substituted benzylamines are a common scaffold in medicinal chemistry with a
wide range of biological activities.
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e Enzyme Inhibition: The benzylamine core is present in many enzyme inhibitors. The specific
substitutions on the aromatic ring can modulate the affinity and selectivity for various enzyme

targets.

o Receptor Binding: The molecule's structure could allow it to interact with various receptors in

the central nervous system or peripheral tissues.

o Antimicrobial Activity: Nitroaromatic compounds are known to possess antimicrobial
properties. The nitro group can be bioreduced in microbial cells to form reactive species that

are cytotoxic.

Given the lack of specific data, a hypothetical signaling pathway is presented below to illustrate
a potential mechanism of action if the compound were to exhibit inhibitory effects on a cellular
kinase pathway, a common target for drugs with a substituted aromatic core.

4-isopropoxy-3-nitrobenzylamine
(Hypothetical Inhibitor)
Inhibition
Cell Membrane oplasm Nucleus
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Caption: Hypothetical signaling pathway showing inhibition of a kinase cascade.

Conclusion and Future Directions

4-isopropoxy-3-nitrobenzylamine is a molecule with potential for further investigation in the
fields of medicinal chemistry and drug discovery. The lack of current data presents an
opportunity for novel research. The immediate next steps should be the synthesis and full
characterization of the compound. Following this, a broad biological screening campaign would
be necessary to identify any significant activities. This in-depth guide provides a foundational
framework for researchers to begin their exploration of this and other novel substituted

benzylamines.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 4-Isopropoxy-3-
nitrobenzylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1462180#4-isopropoxy-3-nitrobenzylamine-cas-
number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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